Bis(cyclopentadienyl)zirconium Chloride hydride
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Overview
Description
Bis(cyclopentadienyl)zirconium Chloride hydride: It is a derivative of zirconium and is characterized by its ability to act as a catalyst in various chemical reactions, particularly in the polymerization of olefins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)zirconium Chloride hydride is typically synthesized by the reduction of bis(cyclopentadienyl)zirconium dichloride with lithium aluminum hydride in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the compound is produced by reacting bis(cyclopentadienyl)zirconium dichloride with a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is conducted in a solvent like tetrahydrofuran, and the product is purified by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Hydrozirconation: It reacts with olefins and alkynes to form zirconium-containing intermediates, which can be further transformed into various functionalized products.
Hydroboration: The compound acts as a catalyst in the hydroboration of olefins, facilitating the addition of boron to the carbon-carbon double bond.
Common Reagents and Conditions:
Reagents: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.
Conditions: Inert atmosphere, room temperature to slightly elevated temperatures.
Major Products:
Aldehydes: From the reduction of amides.
Functionalized Olefins and Alkynes: From hydrozirconation reactions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in the polymerization of olefins and in hydroboration reactions.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Intermediates: Utilized in the preparation of intermediates for drug synthesis.
Industry:
Polymer Production: Plays a role in the production of polymers through olefin polymerization.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
Mechanism: Bis(cyclopentadienyl)zirconium Chloride hydride functions by transferring a hydride ion to the substrate, facilitating reduction reactions. In hydrozirconation, the compound adds across carbon-carbon multiple bonds, forming zirconium-containing intermediates that can be further functionalized .
Molecular Targets and Pathways:
Hydride Transfer: Targets carbonyl groups in amides to reduce them to aldehydes.
Addition to Multiple Bonds: Adds to olefins and alkynes, forming intermediates that can be converted to various functional groups.
Comparison with Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.
Bis(cyclopentadienyl)zirconium dichloride: The precursor to Bis(cyclopentadienyl)zirconium Chloride hydride, used in similar reactions but requires reduction to form the active hydride species.
Uniqueness: this compound is unique due to its high selectivity in reducing amides to aldehydes without affecting other functional groups. This selectivity makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H11ClZr |
---|---|
Molecular Weight |
257.87 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;hydride;zirconium(4+);chloride |
InChI |
InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;1H;;/q2*-1;;+4;-1/p-1 |
InChI Key |
WIKZVPGVVYRJLQ-UHFFFAOYSA-M |
Canonical SMILES |
[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Zr+4] |
Origin of Product |
United States |
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